N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
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Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O and its molecular weight is 331.379. The purity is usually 95%.
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Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has a complex structure characterized by an imidazo[1,2-a]pyridine moiety and a pyrazole group. Its empirical formula is C18H18N4, with a molecular weight of 306.37 g/mol. The predicted pKa is approximately 12.93, indicating basic properties that may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridines exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468 cells .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 6 | HCT-15 | 80 |
Compound 7 | HeLa | 100 |
Compound 21 | A549 | 290 |
The mechanisms by which this compound exerts its effects are believed to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells .
- Cyclin-dependent Kinase (CDK) Inhibition : The compound may act as a CDK inhibitor, which is crucial for regulating the cell cycle and preventing uncontrolled cell proliferation .
- Antioxidant Activity : Some imidazole derivatives have demonstrated antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly impact the biological activity of the compound. For instance:
- Substituents on the Imidazole Ring : The presence of electron-donating groups enhances activity against cancer cell lines.
- Positioning of Pyrazole Moiety : The position and nature of substituents on the pyrazole ring also play a critical role in determining potency.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated an IC50 value of approximately 290 nM, suggesting moderate potency compared to standard chemotherapeutic agents like doxorubicin .
Pharmacokinetic Profile
The pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a permeability coefficient (Papp) of 16.7×10−6 cm s, indicating good bioavailability. Additionally, it was noted as a strong inhibitor for several cytochrome P450 isoforms, which could affect drug metabolism and interactions in vivo .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-14-6-4-10-23-12-17(22-19(14)23)15-7-2-3-8-16(15)21-18(25)13-24-11-5-9-20-24/h2-12H,13H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJQPWCVGDPPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.